molecular formula C21H21FN4O3 B2602452 5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775412-11-7

5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2602452
CAS RN: 1775412-11-7
M. Wt: 396.422
InChI Key: ZULPZSRMGPYCJZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups in the molecule. Techniques like NMR spectroscopy and X-ray crystallography are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their positions in the molecule. For example, the triazole ring might participate in reactions with electrophiles, while the methoxy group could be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial Activity

One of the significant applications of this compound is in the field of antibacterial activity . The compound has been synthesized and tested for its antibacterial properties. It has shown a promising effect against Staphylococcus aureus at a concentration of 50 μg per well .

Antimicrobial Drugs

The compound could be used in the development of new antimicrobial drugs . The limitations associated with the antimicrobial agents are toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences . Therefore, the design and development of new drugs with potential antimicrobial activity are needed .

Analgesic Activity

Isoxazole derivatives, which are structurally similar to the compound , have been found to exhibit analgesic activity . This suggests that the compound could potentially be used in the development of pain relief medications .

Anticonvulsant Activity

Similarly, isoxazole derivatives have also been found to exhibit anticonvulsant activity . This suggests that the compound could potentially be used in the development of medications for the treatment of seizures .

Antipsychotic Activity

Isoxazole is one of the basic structural scaffolds in many pharmacologically active drugs such as zonisamide, ibotenic acid, valdecoxib, and paliperidone . This suggests that the compound could potentially be used in the development of antipsychotic medications .

Anticancer Activity

Isoxazole derivatives have been found to exhibit anticancer activity . This suggests that the compound could potentially be used in the development of cancer treatment medications .

Inhibitor of Blood Coagulation Factor Xa

The compound could potentially be used as an inhibitor of blood coagulation factor Xa . This suggests that the compound could potentially be used in the development of medications for the treatment of blood clotting disorders .

PI3Kδ Inhibitor

The compound could potentially be used as a PI3Kδ inhibitor . This suggests that the compound could potentially be used in the development of medications for the treatment of immune disorders .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to comment on its mechanism of action. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, synthesizing it in a more efficient or scalable way, or investigating its potential uses .

properties

IUPAC Name

3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-29-18-8-7-15(13-17(18)22)20(27)25-11-9-14(10-12-25)19-23-24-21(28)26(19)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULPZSRMGPYCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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